(9R,9aS)-9a-hydroxy-6-methyl-2-propan-2-yl-9-prop-1-en-2-yl-8,9-dihydro-7H-phenalen-1-one
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Overview
Description
The compound (9R,9aS)-9a-hydroxy-6-methyl-2-propan-2-yl-9-prop-1-en-2-yl-8,9-dihydro-7H-phenalen-1-one is a complex organic molecule with a unique structure It is characterized by the presence of multiple chiral centers, a hydroxyl group, and a phenalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9R,9aS)-9a-hydroxy-6-methyl-2-propan-2-yl-9-prop-1-en-2-yl-8,9-dihydro-7H-phenalen-1-one typically involves multiple steps. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form a cyclohexene derivative. This intermediate can then undergo further functionalization to introduce the hydroxyl group and other substituents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
(9R,9aS)-9a-hydroxy-6-methyl-2-propan-2-yl-9-prop-1-en-2-yl-8,9-dihydro-7H-phenalen-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenalenone core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, (9R,9aS)-9a-hydroxy-6-methyl-2-propan-2-yl-9-prop-1-en-2-yl-8,9-dihydro-7H-phenalen-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biology, this compound can be used as a probe to study enzyme activity and protein-ligand interactions. Its chiral centers and functional groups make it a valuable tool for investigating stereochemistry and molecular recognition processes.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets can be harnessed to develop new drugs for treating various diseases.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (9R,9aS)-9a-hydroxy-6-methyl-2-propan-2-yl-9-prop-1-en-2-yl-8,9-dihydro-7H-phenalen-1-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s functional groups allow it to form hydrogen bonds, van der Waals interactions, and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (9R,9aS)-9a-hydroxy-6-methyl-2-propan-2-yl-9-prop-1-en-2-yl-8,9-dihydro-7H-phenalen-1-one include other phenalenone derivatives and compounds with similar functional groups and chiral centers.
Uniqueness
What sets this compound apart is its specific arrangement of functional groups and chiral centers. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H24O2 |
---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(9R,9aS)-9a-hydroxy-6-methyl-2-propan-2-yl-9-prop-1-en-2-yl-8,9-dihydro-7H-phenalen-1-one |
InChI |
InChI=1S/C20H24O2/c1-11(2)16-10-14-7-6-13(5)15-8-9-17(12(3)4)20(22,18(14)15)19(16)21/h6-7,10-11,17,22H,3,8-9H2,1-2,4-5H3/t17-,20+/m1/s1 |
InChI Key |
DLCPEPBEODTUSV-XLIONFOSSA-N |
Isomeric SMILES |
CC1=C2CC[C@@H]([C@@]3(C2=C(C=C1)C=C(C3=O)C(C)C)O)C(=C)C |
Canonical SMILES |
CC1=C2CCC(C3(C2=C(C=C1)C=C(C3=O)C(C)C)O)C(=C)C |
Origin of Product |
United States |
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